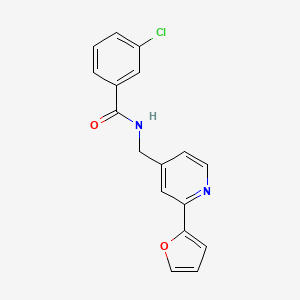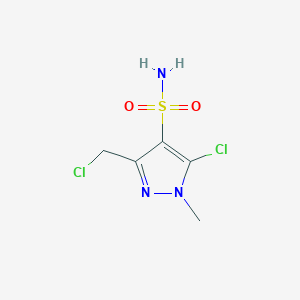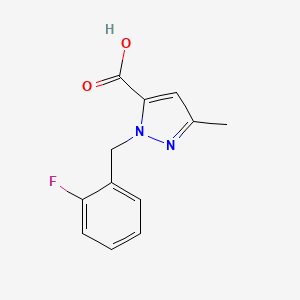![molecular formula C25H27N3O4 B2933494 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 887224-75-1](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with potential significance in various scientific fields. This article aims to delve into the details of this compound, from its preparation to its scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. Key starting materials may include benzofuro compounds and substituted pyrimidines. Reactions are often conducted under controlled temperatures, using specific catalysts to enhance yield and purity.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions is crucial. This includes selecting efficient solvents, ensuring precise temperature control, and employing robust purification techniques. The use of advanced reactors and automation can significantly improve efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution. Each type of reaction can result in different derivatives that may possess unique properties and applications.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are commonly used. Reaction conditions must be meticulously controlled to avoid unwanted side reactions and to maximize yield.
Major Products: Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might lead to more oxidized derivatives, whereas reduction could yield more simplified structures.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for potential use in developing new materials or catalysts.
Biology: In biological research, derivatives of this compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: In medicine, exploring its pharmacological properties could unveil new therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound could be utilized in the development of new polymers, coatings, or other materials with specialized functions.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can alter biological pathways, leading to desired therapeutic outcomes. Detailed studies are required to fully elucidate these mechanisms and to identify potential side effects or toxicity.
類似化合物との比較
Uniqueness: Compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide stands out due to its unique structural features. These features may confer distinct reactivity and biological activity, making it a valuable subject of study.
Similar Compounds: Similar compounds might include other benzofuro and pyrimidine derivatives. Comparing their structures and properties can provide insights into structure-activity relationships and guide the design of new compounds with enhanced properties.
特性
CAS番号 |
887224-75-1 |
|---|---|
分子式 |
C25H27N3O4 |
分子量 |
433.508 |
IUPAC名 |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-5-14-27-24(30)23-22(19-8-6-7-9-20(19)32-23)28(25(27)31)15-21(29)26-18-12-10-17(11-13-18)16(2)3/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29) |
InChIキー |
WQFLIRLYIWYVFK-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2933414.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2933415.png)

![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2933417.png)
![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)

![N-[3'-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2933421.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)




![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2933434.png)
